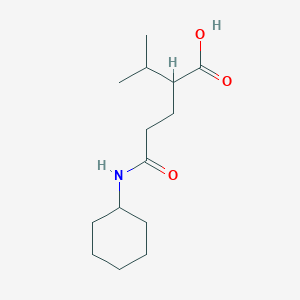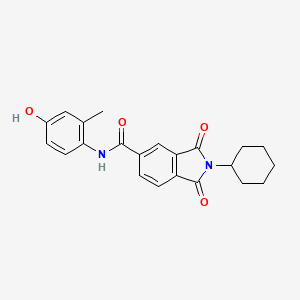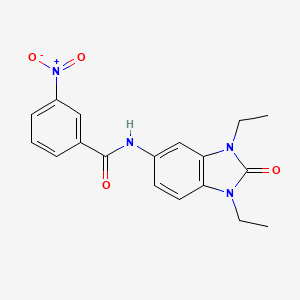
5-(cyclohexylamino)-2-isopropyl-5-oxopentanoic acid
Vue d'ensemble
Description
5-(Cyclohexylamino)-2-isopropyl-5-oxopentanoic acid, commonly known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been found to exhibit neuroprotective effects in various preclinical models of neurodegenerative diseases.
Mécanisme D'action
CPI-1189 acts as an NMDA receptor antagonist and inhibits the excessive activation of the NMDA receptor, which is responsible for the excitotoxicity caused by glutamate release. CPI-1189 also has antioxidant properties, which help in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CPI-1189 has been found to exhibit various biochemical and physiological effects in preclinical models. It reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the levels of anti-inflammatory cytokines, such as IL-10. CPI-1189 also increases the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CPI-1189 is its neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases. However, the limitations of CPI-1189 include its low solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetic properties of CPI-1189 are not well understood, which limits its clinical translation.
Orientations Futures
The potential therapeutic applications of CPI-1189 have generated significant interest in the scientific community. Future research should focus on improving the pharmacokinetic properties of CPI-1189, such as its solubility and bioavailability, to facilitate its clinical translation. Moreover, the efficacy of CPI-1189 should be evaluated in various preclinical and clinical models of neurodegenerative diseases to determine its safety and efficacy. Additionally, the mechanism of action of CPI-1189 should be further elucidated to identify potential targets for drug development.
Applications De Recherche Scientifique
CPI-1189 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical models, CPI-1189 has been found to exhibit neuroprotective effects by reducing the excitotoxicity caused by excessive glutamate release and oxidative stress. CPI-1189 has also been found to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
5-(cyclohexylamino)-5-oxo-2-propan-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10(2)12(14(17)18)8-9-13(16)15-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHXCOTYDLTHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)NC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzyl]-1-(3-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4198839.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4198853.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B4198868.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4198872.png)
![ethyl 1-[3-(benzylsulfonyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4198899.png)
amine hydrochloride](/img/structure/B4198907.png)
![methyl 2-({[3-(hydroxymethyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4198908.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4198930.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4198935.png)
![2-(3-{2-[4-(dimethylamino)phenyl]vinyl}-1,2,4-oxadiazol-5-yl)phenol](/img/structure/B4198937.png)

